molecular formula C25H17FN4O4S B2520267 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-10-1

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2520267
CAS No.: 536711-10-1
M. Wt: 488.49
InChI Key: YHFRAUGMNTXTLD-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and pyrimidoindole intermediates, followed by coupling reactions to introduce the fluorophenyl group and the acetamide moiety. Common reagents used in these steps include halogenated solvents, strong bases, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids. Its potential as a probe for studying biological pathways or as a lead compound for drug discovery is of significant interest.

Medicine

In medicine, “this compound” could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” might include other benzodioxole derivatives, fluorophenyl compounds, and pyrimidoindole analogs. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets “this compound” apart is its unique combination of functional groups and structural motifs. This combination may confer distinct properties, such as enhanced binding affinity to specific targets or unique reactivity patterns, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c26-14-5-8-16(9-6-14)30-24(32)23-22(17-3-1-2-4-18(17)28-23)29-25(30)35-12-21(31)27-15-7-10-19-20(11-15)34-13-33-19/h1-11,28H,12-13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFRAUGMNTXTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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